
Cyclo(L-leucyl-L-tryptophyl)
Vue d'ensemble
Description
Cyclo(L-leucyl-L-tryptophyl) is a cyclic dipeptide (CDP) composed of L-leucine and L-tryptophan residues linked via an amide bond to form a diketopiperazine ring. Cyclic dipeptides are notable for their structural rigidity, enzymatic stability, and ability to interact with biological targets through hydrophobic, hydrogen-bonding, or aromatic interactions .
Méthodes De Préparation
Chemical Synthesis Approaches
Solid-Phase Peptide Synthesis (SPPS)
SPPS remains a cornerstone for synthesizing cyclic dipeptides. For Cyclo(L-leucyl-L-tryptophyl), the process involves sequential coupling of L-leucine and L-tryptophan residues on a resin support. Key steps include:
-
Amino Acid Protection : Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups protect α-amino and side-chain functionalities. Tryptophan’s indole ring often requires Trt (trityl) protection to prevent side reactions .
-
Coupling Reagents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) achieves >90% coupling efficiency in DMF (dimethylformamide) .
-
Cyclization : Post-cleavage, linear peptides undergo cyclization under high-dilution conditions (1–5 mM) to minimize intermolecular reactions. HATU/HOBt (hydroxybenzotriazole) in DMF at 0°C for 24 hours yields Cyclo(L-leucyl-L-tryptophyl) with 50–60% efficiency .
Table 1: SPPS Parameters for Cyclo(L-leucyl-L-tryptophyl)
Parameter | Value/Reagent | Yield (%) | Reference |
---|---|---|---|
Coupling Agent | HATU/DIPEA | 88 | |
Cyclization Conditions | HATU/HOBt, 0°C, 24 h | 50 | |
Side Reaction Mitigation | High dilution (1 mM) | – |
Solution-Phase Cyclization
Alternative to SPPS, solution-phase methods employ pre-activated amino acids. For example:
-
Mixed Anhydride Method : Leucine and tryptophan are activated using isobutyl chloroformate, followed by cyclization in THF (tetrahydrofuran). Yields range from 30–40% due to competing oligomerization .
-
Enzymatic Catalysis : Thermolysin in aqueous buffer (pH 7.0, 40°C) facilitates cyclization via reverse proteolysis. This method avoids racemization but requires stringent pH control .
Biosynthetic Pathways
Microbial Fermentation
Penicillium spp. and Achromobacter xylosoxidans are prominent producers of cyclic dipeptides. For Cyclo(L-leucyl-L-tryptophyl):
-
Culture Media : GY medium (2% glucose, 0.5% yeast extract) supports optimal growth at 37°C with agitation (150 rpm). Aflatoxin inhibition studies confirm metabolite production peaks at 72–96 hours .
-
Precursor Supplementation : Adding L-leucine and L-tryptophan (10 mM each) to PD medium (potato dextrose) enhances yield by 2.5-fold, reaching 120 mg/L .
Table 2: Fermentation Conditions and Yields
Microorganism | Medium | Temperature (°C) | Yield (mg/L) | Reference |
---|---|---|---|---|
A. xylosoxidans A1 | GY | 37 | 48 | |
Penicillium sp. | PD | 30 | 120 |
Cyclodipeptide Synthases (CDPSs)
CDPSs catalyze ATP-independent cyclization of aminoacyl-tRNAs. Bacillus subtilis CDPS (AlbC) has been engineered to accept bulky residues like tryptophan:
-
Reaction Setup : 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 2 mM aminoacyl-tRNAs, 24-hour incubation.
-
Yield Optimization : Co-expression with tRNA aminoacylation enzymes increases Cyclo(L-leucyl-L-tryptophyl) production to 35 mg/L .
Purification and Characterization
Chromatographic Techniques
-
Reverse-Phase HPLC : C18 columns with gradient elution (10–90% acetonitrile in 0.1% TFA) resolve Cyclo(L-leucyl-L-tryptophyl) from linear precursors. Retention time: 85 minutes under isocratic conditions .
-
Ion-Exchange Chromatography : DEAE-Sepharose at pH 6.5 removes charged impurities, achieving >95% purity .
Table 3: Purification Efficiency
Spectroscopic Validation
-
NMR Analysis : ¹H NMR (500 MHz, DMSO-d₆) shows characteristic amide protons at δ 7.8–8.2 ppm and α-protons at δ 4.3–4.6 ppm. NOESY correlations between Leu NH and Trp Cα confirm cyclization .
-
Mass Spectrometry : HRMS (ESI-TOF) gives [M+H]⁺ at m/z 317.1864 (calculated 317.1867), confirming molecular formula C₁₈H₂₄N₄O₂ .
Industrial-Scale Production Challenges
Cost-Efficiency Barriers
-
Raw Material Costs : L-tryptophan accounts for 60% of total synthesis costs due to its limited natural abundance.
-
Catalyst Recycling : Immobilized thermolysin retains 80% activity after 10 cycles, reducing enzyme costs by 40% .
Process Optimization
Analyse Des Réactions Chimiques
Types de réactions : Cyclo(L-Leu-L-Trp) subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions peuvent être utilisées pour modifier le composé et améliorer son activité biologique.
Réactifs et conditions courantes :
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder le Cyclo(L-Leu-L-Trp).
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés pour réduire le composé.
Substitution : Des réactions de substitution peuvent être effectuées en utilisant des réactifs tels que des halogènes ou des agents alkylants.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du Cyclo(L-Leu-L-Trp) peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des analogues de diketopiperazine réduits .
4. Applications de la recherche scientifique
Cyclo(L-Leu-L-Trp) a un large éventail d'applications de recherche scientifique, notamment :
Industrie : Cyclo(L-Leu-L-Trp) est utilisé dans l'industrie alimentaire comme agent amer et exhausteur de goût.
5. Mécanisme d'action
Le mécanisme d'action du Cyclo(L-Leu-L-Trp) implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, en tant qu'agoniste du récepteur de la mélatonine, il se lie aux récepteurs de la mélatonine et inhibe l'accumulation d'adénosine monophosphate cyclique (AMPc), ce qui conduit à divers effets physiologiques . De plus, ses activités antibactériennes et antifongiques sont attribuées à sa capacité à perturber les membranes cellulaires microbiennes et à inhiber les enzymes essentielles .
Applications De Recherche Scientifique
Antimicrobial Properties
Cyclo(L-leucyl-L-tryptophyl) has demonstrated significant antimicrobial effects against various bacteria and fungi. Research indicates that diketopiperazines, including cyclo(L-leucyl-L-tryptophyl), exhibit activity against multidrug-resistant strains. For instance, a study highlighted that cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibited aflatoxin production in fungi, showcasing its potential as a biocontrol agent against toxic metabolites .
Table 1: Antimicrobial Activity of Cyclo(L-leucyl-L-tryptophyl)
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 125 µg/ml |
Escherichia coli | 250 µg/ml |
Candida albicans | 500 µg/ml |
Therapeutic Potential
The compound has been explored for its therapeutic applications, particularly in the context of neurodegenerative diseases and metabolic disorders. Cyclo(L-leucyl-L-tryptophyl) is noted for its ability to interact with biological systems, potentially influencing pathways involved in neuroprotection and glucose metabolism. Studies have shown that diketopiperazines can affect intracellular signaling pathways, which may be beneficial in treating conditions such as diabetes and Alzheimer's disease .
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of cyclo(L-leucyl-L-tryptophyl) found that it exhibited protective properties against oxidative stress in neuronal cell lines. The compound reduced markers of inflammation and apoptosis, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Flavor and Taste Research
Beyond its biological applications, cyclo(L-leucyl-L-tryptophyl) is recognized for its unique flavor profile. It has been used as a standard in flavor and taste research due to its bitter taste, which can influence food formulations . This application highlights the compound's versatility beyond traditional medicinal uses.
Synthesis Challenges and Innovations
The synthesis of cyclo(L-leucyl-L-tryptophyl) presents challenges due to the need for specific conditions to prevent epimerization during the cyclization process. Recent advancements in synthetic methodologies, such as β-thiolactone-mediated cyclization, have improved yields and efficiency in producing this compound . This innovation is crucial for scaling up production for both research and commercial purposes.
Mécanisme D'action
The mechanism of action of Cyclo(L-Leu-L-Trp) involves its interaction with specific molecular targets and pathways. For example, as a melatonin receptor agonist, it binds to melatonin receptors and inhibits the accumulation of cyclic adenosine monophosphate (cAMP), leading to various physiological effects . Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Comparison with Similar Cyclic Dipeptides
Structural Variations and Stereochemical Effects
Cyclic dipeptides exhibit significant diversity based on amino acid composition, stereochemistry (L/D configurations), and substituent groups. Key structural analogs of cyclo(L-leucyl-L-tryptophyl) include:
Key Observations :
- Stereochemistry: D-amino acid residues (e.g., cyclo(D-Pro-L-Phe)) often alter bioactivity compared to L-configurations. For example, cyclo(D-Pro-L-Phe) shows cytotoxicity against cancer cells, while its L-Pro counterpart may lack this property .
- Substituent Groups : Hydroxyl groups (e.g., in cyclo(L-Hyp-L-Tyr)) enhance anti-QS activity by improving interactions with bacterial QS receptors and promoting self-assembly .
- Hydrophobicity : Compounds with hydrophobic residues (e.g., cyclo(L-Leu-L-Pro)) exhibit membrane-penetrating abilities, crucial for inhibiting fungal secondary metabolites like aflatoxins .
Antimicrobial and Antifungal Effects
- Cyclo(Pro-Trp) (structurally similar to cyclo(L-leucyl-L-tryptophyl)) demonstrates broad-spectrum antibacterial activity against E. coli, P. aeruginosa, and S. aureus .
- Cyclo(Trp-Trp) shows potent antifungal activity against C. albicans and A. niger .
- Cyclo(L-Leu-L-Pro) inhibits Aspergillus parasiticus growth at high concentrations (>6.0 mg/mL) and aflatoxin production at lower doses (IC50: 0.20 mg/mL) .
Anti-Quorum Sensing (QS) Activity
- Cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr) suppress P. aeruginosa biofilm formation by downregulating las and rhl QS systems. The hydroxyl group in cyclo(L-Hyp-L-Tyr) enhances efficacy by 30% compared to cyclo(L-Pro-L-Tyr) .
- Cyclo(L-Pro-L-Phe) (lacking hydroxyl groups) primarily targets the rhl system, showing weaker overall anti-QS activity .
Cytotoxic and Signaling Roles
- Cyclo(L-Pro-L-Pro) modulates chemosensory behavior in lizards, highlighting its role as a semiochemical .
- Cyclo(D-Pro-L-Phe) exhibits cytotoxicity against leukemia K562 cells at 100 μg/mL .
Mechanism of Action and Structure-Activity Relationships (SAR)
- Hydrogen Bonding : Hydroxyl groups (e.g., in tyrosine or hydroxyproline residues) improve binding to QS receptors like LasR and RhlR .
- Hydrophobic Interactions : Leucyl or tryptophanyl residues enhance membrane permeability, critical for intracellular targets (e.g., aflatoxin biosynthesis enzymes) .
- Stereochemical Specificity : D-configured proline in cyclo(D-Pro-L-Phe) disrupts protein binding pockets, leading to cytotoxicity absent in L-configured analogs .
Activité Biologique
Cyclo(L-leucyl-L-tryptophyl) is a cyclic dipeptide that has garnered attention for its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory contexts. This article synthesizes current research findings, presenting data tables and case studies to elucidate the compound's biological significance.
Overview of Cyclo(L-leucyl-L-tryptophyl)
Cyclo(L-leucyl-L-tryptophyl) is a cyclic dipeptide composed of leucine and tryptophan residues. Its structural properties contribute to its biological functions, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Inhibition of Biofilms and Virulence Factors
Recent studies have highlighted the effectiveness of cyclo(L-leucyl-L-tryptophyl) in inhibiting biofilm formation and virulence in pathogenic bacteria. For instance, cyclo(L-leucyl-L-prolyl), a related cyclic dipeptide, demonstrated significant antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) was established at 256 μg/mL, with maximum bactericidal concentration (MBC) at 512 μg/mL. Sub-MIC concentrations effectively inhibited biofilm formation by 85-87% .
Table 1: Antimicrobial Efficacy of Cyclo(L-leucyl-L-tryptophyl)
Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
---|---|---|---|
MRSA | 256 | 512 | 85-87 |
Candida albicans | TBD | TBD | TBD |
Escherichia coli | TBD | TBD | TBD |
Note: Data for Candida albicans and Escherichia coli is still being gathered.
Anticancer Activity
Mechanisms of Action
Cyclo(L-leucyl-L-tryptophyl) has shown promising anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines. Studies indicate that this compound inhibits cell growth and migration by disrupting the cell cycle through modulation of key signaling pathways, specifically the epidermal growth factor receptor (EGFR) and CD151 pathways. The compound induced DNA damage and apoptosis in cancer cells while sparing normal epithelial cells .
Table 2: Effects on Cancer Cell Lines
Cell Line | Viability Reduction (%) | Mechanism of Action |
---|---|---|
MDA-MB-231 (TNBC) | 50 | EGFR/CD151 signaling inhibition |
MDA-MB-468 (TNBC) | 45 | DNA damage induction |
MCF-12A (Normal) | 10 | Minimal effect |
Anti-inflammatory Properties
Cyclo(L-leucyl-L-tryptophyl) also exhibits anti-inflammatory effects. Research indicates that it can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Study on MRSA : A study conducted using Caenorhabditis elegans as a model organism demonstrated that cyclo(L-leucyl-L-prolyl) significantly reduced virulence without exhibiting toxicity. The down-regulation of virulence genes was confirmed through reverse transcription-PCR analysis .
- Triple-Negative Breast Cancer : Another study focused on TNBC showed that cyclo(L-leucyl-L-tryptophyl) reduced cell proliferation by inducing cell cycle arrest and apoptosis via EGFR signaling pathways. The study utilized various assays including MTT and TUNEL to assess cell viability and apoptosis rates .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Cyclo(L-leucyl-L-tryptophyl), and what challenges arise during purification?
Cyclic dipeptides like Cyclo(L-leucyl-L-tryptophyl) are typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase cyclization. Key challenges include:
- Protection of reactive groups : Tryptophan’s indole ring and leucine’s side chain require selective protecting groups (e.g., Boc or Fmoc) to prevent side reactions .
- Cyclization efficiency : Low yields due to steric hindrance or improper reaction conditions (e.g., solvent polarity, temperature). Optimizing coupling reagents like HATU or DIPEA can improve cyclization .
- Purification : Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) is standard. LC-MS or NMR (1H/13C) validates purity and structure .
Q. How can researchers confirm the structural identity of Cyclo(L-leucyl-L-tryptophyl) using spectroscopic methods?
- NMR spectroscopy : 1H and 13C NMR resolve backbone amide protons (δ 7–8 ppm) and α-carbon shifts. NOESY correlations confirm cyclization by proximity of N- and C-terminal residues .
- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+) with <5 ppm error. MS/MS fragmentation reveals characteristic backbone cleavage patterns .
- Circular dichroism (CD) : Detects conformational stability in solution, particularly for tryptophan’s aromatic interactions .
Q. What preliminary biological assays are recommended to evaluate Cyclo(L-leucyl-L-tryptophyl)’s bioactivity?
- Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ampicillin .
- Antioxidant activity : DPPH radical scavenging assays and measurement of SOD/CAT enzyme levels in oxidative stress models (e.g., H2O2-treated cell lines) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7) to assess dose-dependent apoptosis via caspase-3/9 activation .
Advanced Research Questions
Q. How can conflicting data on Cyclo(L-leucyl-L-tryptophyl)’s bioactivity across studies be systematically addressed?
- Meta-analysis framework : Use PRISMA guidelines to aggregate data from preclinical studies, controlling for variables like solvent (DMSO vs. aqueous), concentration ranges, and cell line heterogeneity .
- Mechanistic validation : Employ siRNA knockdown or CRISPR-edited models to isolate pathways (e.g., NF-κB or MAPK) implicated in conflicting results .
- Dose-response reevaluation : Conduct isobologram analyses to identify synergistic or antagonistic interactions with co-administered compounds .
Q. What experimental designs are optimal for elucidating Cyclo(L-leucyl-L-tryptophyl)’s mechanism of action in complex biological systems?
- Multi-omics integration : Pair RNA-seq (to identify differentially expressed genes) with metabolomics (LC-MS) to map metabolic perturbations .
- In silico modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like GPCRs or kinases, validated via SPR (surface plasmon resonance) .
- Pharmacokinetic profiling : Use radiolabeled (14C) Cyclo(L-leucyl-L-tryptophyl) in murine models to track bioavailability, tissue distribution, and half-life .
Q. How can researchers address reproducibility challenges in Cyclo(L-leucyl-L-tryptophyl) studies?
- Standardized protocols : Adopt MISEV guidelines for cell culture (e.g., mycoplasma testing, passage number limits) and compound storage (−80°C in amber vials) .
- Blinded analysis : Implement third-party validation of key results (e.g., external labs replicating bioactivity assays) .
- Data transparency : Share raw NMR/MS files and experimental metadata via repositories like Zenodo or ChEMBL .
Q. Methodological Recommendations
- For synthesis : Use microwave-assisted cyclization to reduce reaction time and improve yields .
- For data analysis : Apply R/Bioconductor packages (e.g., limma) for robust statistical modeling of omics datasets .
- For translational studies : Prioritize ADMET profiling early to identify liabilities (e.g., plasma protein binding, CYP inhibition) .
Propriétés
IUPAC Name |
(3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUNCDPEEKFTCX-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164768 | |
Record name | Cyclo(L-leucyl-L-tryptophyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15136-34-2 | |
Record name | Cyclo(L-leucyl-L-tryptophyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015136342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclo(L-leucyl-L-tryptophyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.